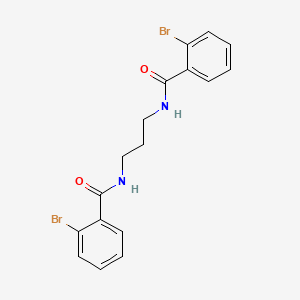
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide, often involves palladium-catalyzed cyclization-alkoxycarbonylation reactions. A study by Costa et al. (2004) describes an effective approach to synthesize quinazolin-2-ones via palladium-catalyzed cyclization of 2-(trimethylsilanyl)ethynylaniline amide derivatives (Costa et al., 2004). Additionally, reactions of anthranilamide with isocyanates have been explored as a facile synthesis method for quinazolin-5-one derivatives, offering insight into the versatility of synthetic routes for these compounds (Chern et al., 1988).
Mécanisme D'action
Target of Action
The primary targets of MLS000539029 are yet to be identified. The compound’s interaction with specific proteins or receptors in the body determines its therapeutic effect
Mode of Action
The mode of action of MLS000539029 involves its interaction with its targets, leading to changes in cellular functions . The specifics of these interactions and the resulting changes are currently unknown and require further investigation.
Biochemical Pathways
The compound likely interacts with various biochemical pathways, leading to downstream effects that contribute to its therapeutic action . More research is needed to elucidate these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, excretion (ADME) properties of MLS000539029 are crucial for understanding its bioavailability . These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted. The specifics of MLS000539029’s ADME properties are currently unknown and require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MLS000539029 . These factors can include the physiological environment within the body, as well as external environmental factors. The specifics of how these factors influence MLS000539029’s action are currently unknown and require further investigation.
Propriétés
IUPAC Name |
N-(6,7-dimethoxy-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-8-11-12(9-14(13)24-2)18-17(25)20(16(11)22)19-15(21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,25)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQWJFMULPQCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dimethoxy-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)


![3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4678249.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)

![4-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethoxy}benzonitrile](/img/structure/B4678270.png)

![N-1,3-benzodioxol-5-yl-2-[(2-chlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4678282.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4678283.png)
